3-Bromophthalic anhydride

Catalog No.
S665965
CAS No.
82-73-5
M.F
C8H3BrO3
M. Wt
227.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromophthalic anhydride

CAS Number

82-73-5

Product Name

3-Bromophthalic anhydride

IUPAC Name

4-bromo-2-benzofuran-1,3-dione

Molecular Formula

C8H3BrO3

Molecular Weight

227.01 g/mol

InChI

InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H

InChI Key

AQBFKBMMIDHCFS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)OC2=O

3-Bromophthalic anhydride is an organic compound classified as an aromatic anhydride, with the molecular formula C8H3BrO3C_8H_3BrO_3 and a molecular weight of 227.01 g/mol. It is derived from phthalic acid, where a bromine atom replaces a hydrogen atom at the third position of the benzene ring. The structure features a cyclic anhydride ring with two carbonyl groups (C=O) attached to the benzene, contributing to its reactivity in various

3-Bromophthalic anhydride is a corrosive and irritating compound. It can cause skin and eye irritation upon contact.

  • Safety Information:
    • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling (2: ).
    • Work in a well-ventilated area.
    • Avoid contact with skin, eyes, and clothing.
Due to its reactive anhydride group. Key reactions include:

  • Hydrolysis:
    C8H3BrO3+H2OC8H5BrO4C_8H_3BrO_3+H_2O\rightarrow C_8H_5BrO_4
    This reaction produces 3-bromophthalic acid.
  • Alcoholysis:
    C8H3BrO3+ROHC8H4BrO(OCOR)+HOAcC_8H_3BrO_3+ROH\rightarrow C_8H_4BrO(OCOR)+HOAc
    This reaction yields bromophenyl esters and acetic acid .

Various methods have been developed for synthesizing 3-bromophthalic anhydride:

  • Reflux with Acetic Anhydride:
    • A mixture of phthalic anhydride and bromine is refluxed with acetic anhydride, yielding high purity (up to 96%) of 3-bromophthalic anhydride .
  • Bromination of Phthalic Anhydride:
    • Phthalic anhydride can be directly brominated under controlled conditions to produce 3-bromophthalic anhydride, typically requiring specific solvents and temperatures .

3-Bromophthalic anhydride is utilized in various fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including dyes and polymers.
  • Priming Agent: In industrial applications, it is used as a priming agent for coatings and adhesives.
  • Precursor for Other Compounds: It can be transformed into other functionalized compounds, such as 4-phenylethynylphthalic anhydride.

Several compounds share structural similarities with 3-bromophthalic anhydride. Here are a few notable ones:

Compound NameStructural FeaturesUnique Aspects
Phthalic AnhydrideNo halogen substitutionCommonly used as a precursor in various reactions
4-Bromophthalic AnhydrideBromine at the fourth positionUsed extensively in polymer chemistry
2-Bromophthalic AnhydrideBromine at the second positionLess common; specific applications in organic synthesis
Chlorinated Phthalic AnhydridesChlorine substitution instead of bromineDifferent reactivity profiles compared to brominated derivatives

Each compound exhibits unique reactivity patterns due to the positioning and type of substituents on the phthalic framework, impacting their applications in chemical synthesis and industry.

Physical State and Appearance

3-Bromophthalic anhydride exists as a crystalline solid at room temperature (20°C) [1] [3]. The compound displays characteristic visual properties that distinguish it from other phthalic anhydride derivatives. Its appearance varies from white to light yellow to light orange, presenting as either powder or crystalline form [1] [3]. The color variation is attributed to the presence of the bromine substituent, which influences the electronic structure and optical properties of the compound [4] [5].

The crystalline nature of 3-bromophthalic anhydride is consistent with its aromatic anhydride structure, where intermolecular forces contribute to the formation of ordered crystal lattices [4] [6]. The compound maintains its solid state under standard atmospheric conditions, demonstrating structural stability that is characteristic of halogenated aromatic compounds.

Thermodynamic Properties

Melting and Boiling Points

The melting point of 3-bromophthalic anhydride has been determined through multiple analytical methods. The most precisely reported melting point is 136°C [1] [3] [7], though literature values show a range of 132-134°C [4] [8] [5] [9]. This variation in reported melting points may be attributed to differences in sample purity, measurement techniques, and heating rates employed during thermal analysis.

The boiling point of 3-bromophthalic anhydride is reported as 363.2 ± 25.0°C, though this value is predicted rather than experimentally determined [4] [8] [5] [10] [9]. The relatively high boiling point reflects the strong intermolecular forces present in the compound, including dipole-dipole interactions enhanced by the electron-withdrawing bromine substituent and the anhydride functional group.

Enthalpy of Formation

While specific enthalpy of formation data for 3-bromophthalic anhydride is not readily available in the current literature, related studies on substituted phthalic anhydrides provide insight into the thermodynamic behavior of these compounds. Research on 3-hydroxyphthalic anhydride has demonstrated sophisticated calorimetric methods for determining formation enthalpies [11] [12], suggesting that similar approaches could be applied to halogenated derivatives.

The presence of the bromine substituent is expected to significantly influence the enthalpy of formation compared to the parent phthalic anhydride. The electron-withdrawing nature of bromine and its relatively large atomic mass contribute to both the stability and energetic characteristics of the compound.

Phase Transition Behavior

3-Bromophthalic anhydride exhibits typical solid-to-liquid phase transition behavior at its melting point. The compound demonstrates thermal stability below its melting point, with no significant decomposition observed under normal heating conditions [7]. However, exposure to elevated temperatures for extended periods may lead to thermal degradation, as evidenced by studies on related compounds [13] [14].

The phase transition from solid to liquid is accompanied by the disruption of intermolecular hydrogen bonding and van der Waals forces that maintain the crystalline structure. The relatively sharp melting point indicates a well-ordered crystalline structure with uniform intermolecular interactions.

Solubility Profile in Various Solvents

The solubility characteristics of 3-bromophthalic anhydride reflect its polar nature and the influence of the bromine substituent on intermolecular interactions. The compound exhibits sparingly soluble behavior in water [6], which is consistent with the hydrophobic nature of the aromatic ring system and the electron-withdrawing effects of both the anhydride group and bromine substituent.

In organic solvents, 3-bromophthalic anhydride demonstrates variable solubility patterns. The compound shows slight solubility in chloroform and methanol, with sonication enhancing dissolution in methanol [4] [8] [5] [9]. This behavior suggests that the compound can form favorable interactions with polar aprotic and protic solvents, though the extent of dissolution remains limited.

Notably, 3-bromophthalic anhydride exhibits very good solubility in benzene [15], indicating strong affinity for aromatic solvents. This enhanced solubility in benzene can be attributed to π-π stacking interactions between the aromatic rings and favorable dispersive forces that overcome the polar nature of the anhydride functionality.

Stability Under Different Environmental Conditions

3-Bromophthalic anhydride demonstrates remarkable chemical stability under normal storage conditions [7]. The compound maintains its structural integrity when stored at room temperature, though optimal preservation requires cool and dark conditions below 15°C [1] [3]. For long-term storage and maximum stability, the compound should be maintained under inert gas atmosphere (nitrogen or argon) at temperatures between 2-8°C [4] [8] [5] [9].

The stability of 3-bromophthalic anhydride is significantly affected by environmental moisture. Exposure to moisture should be avoided as it can lead to hydrolysis of the anhydride functionality, converting the compound to the corresponding diacid [15]. This sensitivity to moisture is characteristic of anhydride compounds and represents a critical consideration for handling and storage protocols.

Temperature stability studies indicate that 3-bromophthalic anhydride remains chemically stable under normal processing conditions. However, exposure to elevated temperatures may result in decomposition, producing carbon monoxide, carbon dioxide, and hydrogen bromide as primary decomposition products [15] [7]. These decomposition products highlight the thermal degradation pathways available to the compound under extreme conditions.

The compound exhibits incompatibility with oxidizing agents and strong bases [15] [7]. Oxidizing agents may react with the aromatic system or the bromine substituent, while strong bases can promote hydrolysis of the anhydride group. These incompatibilities must be considered when designing synthetic procedures or storage protocols involving 3-bromophthalic anhydride.

Environmental factors such as light exposure can also influence the stability of 3-bromophthalic anhydride. The recommendation for storage in dark conditions suggests potential photosensitivity, possibly related to the aromatic chromophore or halogen substituent. Ultraviolet radiation may initiate photochemical reactions that could compromise the structural integrity of the compound.

XLogP3

2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

82-73-5

Wikipedia

3-Bromophthalic anhydride

Dates

Last modified: 08-15-2023

Explore Compound Types